molecular formula C8H9FO2 B1584661 4-Fluoro-1,2-dimethoxybenzene CAS No. 398-62-9

4-Fluoro-1,2-dimethoxybenzene

Cat. No. B1584661
CAS RN: 398-62-9
M. Wt: 156.15 g/mol
InChI Key: DAGKHJDZYJFWSO-UHFFFAOYSA-N
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Description

4-Fluoro-1,2-dimethoxybenzene is a raw material used in organic synthesis . It is a colorless to orange to green clear liquid . It is also known as 4-Fluoroveratrole .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-1,2-dimethoxybenzene is C8H9FO2 . Its molecular weight is 156.16 . The InChI key is DAGKHJDZYJFWSO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Fluoro-1,2-dimethoxybenzene has a boiling point of 123 °C/45 mmHg and a flash point of 91 °C . Its specific gravity is 1.19 and its refractive index is 1.51 .

Scientific Research Applications

1. Microbiome Research

  • Application Summary : 4-Fluoro-1,2-dimethoxybenzene is used in the development of the differential fluorescent marking (DFM) strategy. This strategy is used for tracking synthetic communities and assembly dynamics in microbiome research .
  • Methods of Application : The DFM strategy employs three distinguishable fluorescent proteins in single and double combinations. It capitalises on enhanced stability and broad applicability across diverse Proteobacteria species .
  • Results or Outcomes : Through the application of flow cytometry, researchers successfully differentiated, quantified, and tracked a diverse six-member synthetic community under various complex conditions like root rhizosphere .

2. Battery Research

  • Application Summary : 4-Fluoro-1,2-dimethoxybenzene is used as an additive in the electrolyte for liquid state Al-plastic film lithium-ion batteries .
  • Methods of Application : The redox reactions of 4-Fluoro-1,2-dimethoxybenzene were characterized using overcharge tests, galvanostatic charge–discharge techniques, linear sweep voltammetry tests, rate capability tests, and cycling tests .
  • Results or Outcomes : The initial charge reaction occurred at 4.1 V and their redox products were shuttled between the cathode and anode. The shuttle reactions consumed excess current, thus resulting in an improvement on overcharge performance for the batteries .

Safety And Hazards

4-Fluoro-1,2-dimethoxybenzene is a combustible liquid . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Relevant Papers

One relevant paper titled “Application of 2-chloro-1,4-dimethoxybenzene and 4-fluoro-1,2-dimethoxybenzene additives in electrolyte for liquid state Al-plastic film lithium-ion batteries” discusses the use of 4-Fluoro-1,2-dimethoxybenzene as a redox shuttle additive for the prevention of electrolyte decomposition in an overcharged liquid state Al-plastic film lithium-ion batteries .

properties

IUPAC Name

4-fluoro-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGKHJDZYJFWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343981
Record name 4-Fluoroveratrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1,2-dimethoxybenzene

CAS RN

398-62-9
Record name 4-Fluoroveratrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1,2-dimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Six bomb tubes, each containing 4.8 g (30.0 mmol) of 4-fluoro-1,2-dimethoxybenzene (obtained from 3,4-dimethoxyaniline by a Balz-Schiemann reaction), 7.5 g (37.5 mmol) of (2-pyridinyl)-benzoate and 300 ml of trifluoroacetic acid, are heated at 100° for 41/2 hours while stirring magnetically. The contents of all six bomb tubes is poured into 600 ml of water while stirring vigorously and the solid substance that separates out is filtered with suction. The filtrate is extracted several times with toluene. The solid substance is dissolved in the combined toluene extracts. The toluene solution is washed with water and saturated sodium chloride solution, dried over magnesium sulphate and concentrated to dryness by evaporation. The resulting semi-solid oil is dissolved in 500 ml of warm isopropanol and treated with carbon. The filtered solution is concentrated in vacuo until crystallisation begins. After complete crystallisation, the (4,5-dimethoxy-2-fluorophenyl)-phenylmethanone is filtered with suction and washed with cold isopropanol, yielding white crystals having a melting point of 102°-104°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Y Zhang, L Wang, A Zhang, C Zhang, P Zhang - Ionics, 2011 - Springer
In order to prevent the electrolyte decomposition of liquid state Al-plastic film lithium-ion batteries during overcharge, the redox reactions of 2-chloro-1,4-dimethoxybenzene and 4-fluoro-…
Number of citations: 1 link.springer.com
M Adachi, K Tanaka, K Sekai - Journal of the electrochemical …, 1999 - iopscience.iop.org
Redox shuttle, a chemical overcharge protection that consumes the excess current during overcharge, has been studied. Aromatic compounds with two methoxy groups and a halogen …
Number of citations: 161 iopscience.iop.org
T Yan, L Zhao, M He, JF Soule… - Advanced Synthesis …, 2014 - Wiley Online Library
The influence of both electron‐withdrawing and electron‐donating substituents such as nitro, nitrile, chloro, bromo and methoxy at C‐3 on fluorobenzenes for their palladium‐catalysed …
Number of citations: 39 onlinelibrary.wiley.com
S Matsuoka, K Nakamura, K Ohmori, K Suzuki - Synthesis, 2019 - thieme-connect.com
A general synthetic approach to rotenoids is described, featuring 1) stereospecific, group-selective 1,2-rearrangements of epoxy alcohols, and 2) S N Ar oxy-cyclizations of aryl fluorides. …
Number of citations: 8 www.thieme-connect.com
S Saito, J Kawabata - Tetrahedron, 2005 - Elsevier
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of protocatechuic acid (3,4-dihydroxybenzoic acid) and its related catechols was examined. Compounds …
Number of citations: 93 www.sciencedirect.com
XE Feng, DP Kong, SR Ban, R Ge, QS Li - Medicinal Chemistry Research, 2019 - Springer
In the present study, we introduced the nitrogenated heterocycles and fluorine atoms into the 2,5′-dibromo-4,5,2′-trihydroxyl diphenylmethanone (LM49), a bromophenol analog …
Number of citations: 2 link.springer.com
D Wu, ZX Wang - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
P,N,N-Pincer nickel complexes [Ni(Cl){N(2-R2PC6H4)(2′-Me2NC6H4)}] (R = Ph, 3a; R = Pri, 3b; R = Cy, 3c) were synthesized and their catalysis toward the Kumada or Negishi cross-…
Number of citations: 35 pubs.rsc.org
T Ikawa, S Masuda, S Akai - Chemical and Pharmaceutical Bulletin, 2018 - jstage.jst.go.jp
Fluorinated aromatic compounds are found in a variety of biologically active compounds, including clinical drugs and agrochemicals. Therefore, the synthesis of aryl fluorides is …
Number of citations: 9 www.jstage.jst.go.jp
AGM Al-Labadi - 2006 - ub01.uni-tuebingen.de
The objective of this study was to investigate the nucleophilic aromatic substitution using [18F]fluoride as nucleophile. Therefore, structures ranging from simple monosubstituted …
Number of citations: 1 ub01.uni-tuebingen.de
M Alipour - International Journal of Quantum Chemistry, 2019 - Wiley Online Library
As promising candidates for protecting against both overcharge and overdischarge of lithium‐ion batteries, the shuttle molecules should be named. Considering the action mechanism …
Number of citations: 6 onlinelibrary.wiley.com

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